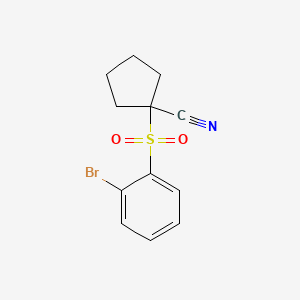
1-((2-Bromophenyl)sulfonyl)cyclopentane-1-carbonitrile
Cat. No. B8544986
M. Wt: 314.20 g/mol
InChI Key: KXQHBMYZUMWPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09079866B2
Procedure details


A mixture of 2-(2-bromophenylsulfonyl)acetonitrile (4.4 g, 17 mmol), tetrabutylammonium bromide (0.82 g, 2.6 mmol), 1,4-dibromobutane (3.85 g, 17.8 mmol) and NaOH (14 mL, 5 N) in DCM (30 mL) was stirred at rt for 5 h, before diluting with DCM (200 mL), washing with water (2×80 mL) and brine (60 mL), drying over Na2SO4, filtering, and concentrating to dryness. The residue was treated with IPA (20 mL) and sonicated before isolating the title compound (2.2 g) via vacuum filtration. The filtrate was concentrated to dryness and the resultant residue subjected to FCC to give additional title compound. MS (ESI): mass calcd. for C12H12BrFN3O2S, 312.98; m/z found, 314.0 [M+H]+. 1HNMR (300 MHz, CDCl3) δ 8.28 (dd, J=7.5, 1.5, 1H), 7.85 (dd, J=7.5, 1.5, 1H), 7.62-7.51 (m, 2H), 2.80-2.68 (m, 2H), 2.34-2.22 (m, 2H), 2.02-1.81 (m, 4H).
Name
2-(2-bromophenylsulfonyl)acetonitrile
Quantity
4.4 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([CH2:11][C:12]#[N:13])(=[O:10])=[O:9].Br[CH2:15][CH2:16][CH2:17][CH2:18]Br.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([C:11]1([C:12]#[N:13])[CH2:18][CH2:17][CH2:16][CH2:15]1)(=[O:10])=[O:9] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
2-(2-bromophenylsulfonyl)acetonitrile
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)S(=O)(=O)CC#N
|
|
Name
|
|
|
Quantity
|
3.85 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.82 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at rt for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washing with water (2×80 mL) and brine (60 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with IPA (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sonicated
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1)S(=O)(=O)C1(CCCC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
